(3-Methylpyrrolidin-2-yl)methanol

Asymmetric Synthesis Chiral Building Block Stereochemical Diversity

(3-Methylpyrrolidin-2-yl)methanol (CAS 1248551-34-9) is a chiral pyrrolidine alcohol with molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. It features a saturated five-membered nitrogen heterocycle substituted with a hydroxymethyl group at the 2-position and a methyl group at the 3-position, generating two stereogenic centers and enabling up to four distinct stereoisomers.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1248551-34-9
Cat. No. B2433212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylpyrrolidin-2-yl)methanol
CAS1248551-34-9
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCC1CCNC1CO
InChIInChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3
InChIKeySTWLHKFAJXALLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylpyrrolidin-2-yl)methanol CAS 1248551-34-9: Defining the Essential Chiral Building Block for Procurement and Research


(3-Methylpyrrolidin-2-yl)methanol (CAS 1248551-34-9) is a chiral pyrrolidine alcohol with molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. It features a saturated five-membered nitrogen heterocycle substituted with a hydroxymethyl group at the 2-position and a methyl group at the 3-position, generating two stereogenic centers and enabling up to four distinct stereoisomers [1]. The compound is most commonly supplied as a mixture of diastereomers and serves as a versatile intermediate in medicinal chemistry and asymmetric organic synthesis . Its structural scaffold is directly comparable to unsubstituted prolinol (pyrrolidin-2-ylmethanol) and N-methylated analogs, yet the ring‑methyl substitution introduces unique steric and electronic characteristics that influence both physical properties and reactivity.

Why (3-Methylpyrrolidin-2-yl)methanol Cannot Be Simply Replaced by Unsubstituted or N‑Substituted Pyrrolidine Methanols


Superficially, (3-methylpyrrolidin-2-yl)methanol appears interchangeable with pyrrolidin-2-ylmethanol (prolinol) or (1-methylpyrrolidin-2-yl)methanol (N‑methylprolinol). However, the location of the methyl substituent critically alters the hydrogen‑bonding capability (secondary amine vs. tertiary amine), steric environment, and the number of possible stereoisomers. These differences directly impact reactivity in nucleophilic addition, coordination to metal catalysts, and the stereochemical outcome of subsequent transformations . Quantitative differences in boiling point (≈183 °C vs. ≈165 °C for the N‑methyl analog) and density (0.933 g/cm³ vs. 0.973 g/cm³) further confirm that generic substitution without experimental validation will lead to unpredictable outcomes in both synthesis and purification . The evidence below details the quantifiable, comparator‑backed differentiation that justifies deliberate procurement of the 3‑methyl derivative over its closest analogs.

Product‑Specific Quantitative Evidence: (3-Methylpyrrolidin-2-yl)methanol vs. Closest Pyrrolidine Methanol Analogs


Increased Stereochemical Complexity vs. Unsubstituted Prolinol: Diastereomer Count and Chiral Center Analysis

Compared to pyrrolidin-2-ylmethanol (prolinol, CAS 23356-96-9), which contains a single chiral center and yields only two enantiomers, (3-methylpyrrolidin-2-yl)methanol possesses two stereogenic centers (C2 and C3), producing up to four distinct stereoisomers (two diastereomeric pairs) [1]. The CAS 1248551-34-9 product is explicitly supplied as a mixture of diastereomers, providing a cost‑effective entry point for non‑stereospecific applications while still offering the option to procure individual, stereochemically pure isomers (e.g., (2R,3S)‑CAS 2554776-14-4) for asymmetric synthesis . This dual accessibility — a diastereomeric mixture for screening and single isomers for optimization — is not available with the mono‑stereocenter prolinol scaffold.

Asymmetric Synthesis Chiral Building Block Stereochemical Diversity

Divergent Physicochemical Properties vs. N‑Methylprolinol: Boiling Point and Density

The substitution pattern on the pyrrolidine ring significantly alters bulk physical properties. (3-Methylpyrrolidin-2-yl)methanol exhibits a predicted boiling point of 183.3 ± 13.0 °C at 760 mmHg and a predicted density of 0.933 ± 0.06 g/cm³ . In contrast, (1-methylpyrrolidin-2-yl)methanol (N‑methylprolinol, CAS 3554-65-2) shows a predicted boiling point of 164.8 ± 13.0 °C and a density of 0.973 ± 0.06 g/cm³ . The ~18 °C higher boiling point and ~4% lower density of the 3‑methyl derivative reflect the presence of a secondary amine (capable of intermolecular hydrogen bonding) versus the tertiary amine in the N‑methyl analog, which is devoid of N–H hydrogen‑bond donation. These differences directly impact distillation conditions, solvent selection, and chromatographic behavior during purification.

Medicinal Chemistry Process Chemistry Purification Optimization

Patent Representation vs. Unsubstituted Prolinol: Indicator of Novelty and Commercial Relevance

A PubChemLite annotation for (3-methylpyrrolidin-2-yl)methanol (InChIKey: STWLHKFAJXALLT‑UHFFFAOYSA‑N) records 6 patent documents but zero primary literature publications, indicating that the compound is currently positioned as a proprietary intermediate rather than a fully characterized academic subject [1]. By comparison, unsubstituted prolinol (pyrrolidin-2-ylmethanol) has extensive literature coverage (>500 PubChem literature links) and is widely used as a generic chiral pool reagent. The higher patent‑to‑literature ratio for the 3‑methyl derivative suggests that it is being actively explored in protected, commercially oriented research programs, making it an attractive procurement target for organizations seeking to access novel chemical space without infringing on established prolinol‑based patent landscapes.

Intellectual Property Drug Discovery Innovation Potential

Optimal Research and Industrial Application Scenarios for (3-Methylpyrrolidin-2-yl)methanol


Asymmetric Synthesis of Chiral Ligands and Organocatalysts Requiring a Secondary Amine Handle

The presence of a secondary amine distinguishes (3-methylpyrrolidin-2-yl)methanol from N‑substituted analogs that contain only a tertiary amine. This N–H functionality can be exploited to form hydrogen‑bonding interactions in bifunctional organocatalysts or to install a chiral auxiliary via N‑acylation, while the 3‑methyl group provides additional steric bias to enhance enantioselectivity. Based on the physical property evidence (Section 3, Evidence Item 2), the higher boiling point and lower density of the 3‑methyl derivative facilitate purification by distillation and improve phase behavior in biphasic catalytic systems .

Diastereomeric Mixture Screening in Early‑Stage Medicinal Chemistry

The commercially supplied mixture of diastereomers (CAS 1248551-34-9) allows medicinal chemists to evaluate the biological activity of all stereoisomers in a single, cost‑effective assay. If a hit is identified, the individual stereoisomers can be procured separately (e.g., (2R,3S)‑CAS 2554776-14-4) for stereospecific follow‑up, as indicated by the stereochemical analysis in Section 3, Evidence Item 1 . This workflow reduces initial procurement costs and accelerates the hit‑to‑lead timeline.

Proprietary Intermediates for Patent‑Focused Drug Discovery Programs

With a high patent‑to‑literature ratio (Section 3, Evidence Item 3), (3-methylpyrrolidin-2-yl)methanol is well‑suited for organizations seeking to file composition‑of‑matter patents on novel pyrrolidine‑containing pharmacophores. By incorporating a scaffold that is underrepresented in the public literature yet present in existing patent filings, research teams can build on validated chemical space while maintaining freedom to operate [1].

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